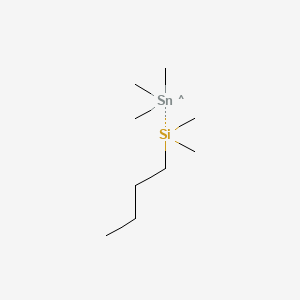
Butyldimethyl(trimethylstannyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyldimethyl(trimethylstannyl)silane is an organosilicon compound that features a silicon atom bonded to a butyl group, two methyl groups, and a trimethylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyldimethyl(trimethylstannyl)silane typically involves the reaction of butyldimethylchlorosilane with trimethylstannyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction conditions generally include low temperatures to control the reactivity of the organolithium reagent and to ensure a high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Butyldimethyl(trimethylstannyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce this compound.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes are the major products.
Reduction: The major products depend on the specific reaction but can include simpler silanes.
Substitution: The products vary based on the substituent introduced but can include a wide range of organosilicon compounds.
Scientific Research Applications
Butyldimethyl(trimethylstannyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which butyldimethyl(trimethylstannyl)silane exerts its effects involves the interaction of the silicon and tin atoms with various molecular targets The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating various chemical transformations
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilane: Similar in structure but lacks the trimethylstannyl group.
Trimethylsilyl chloride: Contains a silicon atom bonded to three methyl groups and a chlorine atom.
Triphenylsilane: Features a silicon atom bonded to three phenyl groups.
Uniqueness
Butyldimethyl(trimethylstannyl)silane is unique due to the presence of both silicon and tin atoms in its structure. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other silanes or stannanes may not be as effective.
Properties
Molecular Formula |
C9H24SiSn |
|---|---|
Molecular Weight |
279.08 g/mol |
InChI |
InChI=1S/C6H15Si.3CH3.Sn/c1-4-5-6-7(2)3;;;;/h4-6H2,1-3H3;3*1H3; |
InChI Key |
VMPWKRWEAAWHRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)C.C[Sn](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline](/img/structure/B11840541.png)
![9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B11840549.png)
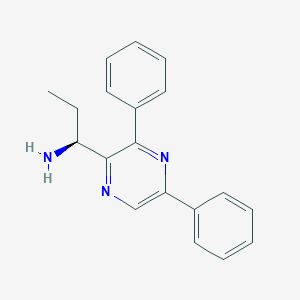
![N'-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840558.png)
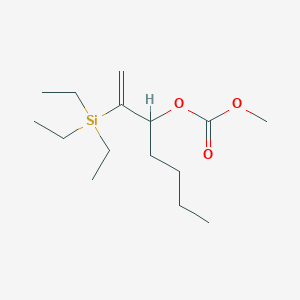
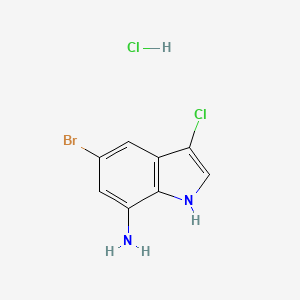
![9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11840574.png)
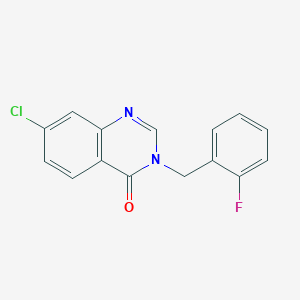


![2-(4-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B11840589.png)
